
5-Formyl-N,N,N-trimethylfuran-2-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-N,N,N-trimethylfuran-2-aminium chloride is a chemical compound with the molecular formula C8H12ClNO2 It is a derivative of furan, a heterocyclic organic compound, and contains a formyl group and a trimethylammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-N,N,N-trimethylfuran-2-aminium chloride typically involves the reaction of furan derivatives with trimethylamine and formaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Formyl-N,N,N-trimethylfuran-2-aminium chloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide or cyanide ions, polar solvents, elevated temperatures.
Major Products Formed
Oxidation: 5-Carboxy-N,N,N-trimethylfuran-2-aminium chloride.
Reduction: 5-Hydroxymethyl-N,N,N-trimethylfuran-2-aminium chloride.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
5-Formyl-N,N,N-trimethylfuran-2-aminium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Formyl-N,N,N-trimethylfuran-2-aminium chloride involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the trimethylammonium group can interact with negatively charged sites through electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Formyl-N,N,N-trimethylfuran-2-aminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its bromide and iodide counterparts, the chloride variant may exhibit different solubility, reactivity, and interaction profiles, making it suitable for specific applications.
Propriétés
Numéro CAS |
82386-82-1 |
|---|---|
Formule moléculaire |
C8H12ClNO2 |
Poids moléculaire |
189.64 g/mol |
Nom IUPAC |
(5-formylfuran-2-yl)-trimethylazanium;chloride |
InChI |
InChI=1S/C8H12NO2.ClH/c1-9(2,3)8-5-4-7(6-10)11-8;/h4-6H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
PEYMQYOSIAFWPD-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1=CC=C(O1)C=O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




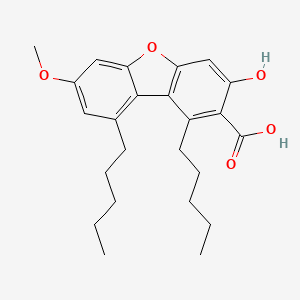
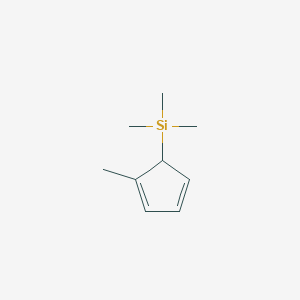
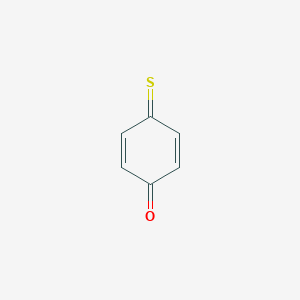
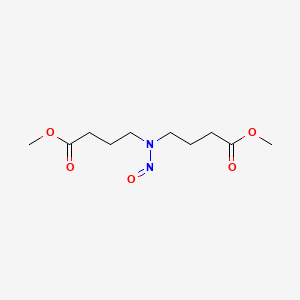

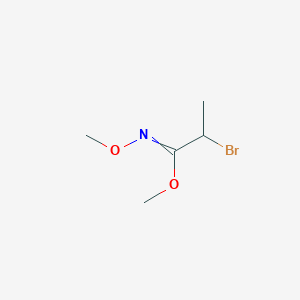
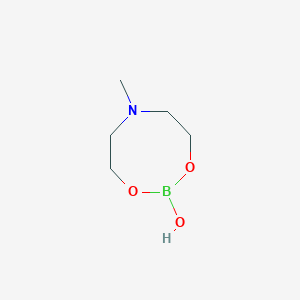
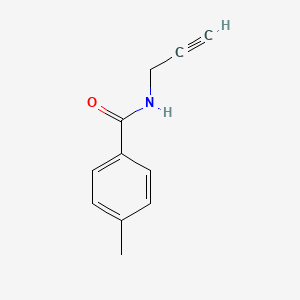
![(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]](/img/structure/B14426861.png)
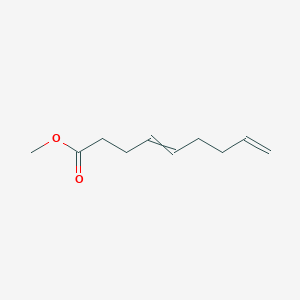

![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)
